molecular formula C21H24N2O3S2 B2511773 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 863512-13-4

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2511773
CAS RN: 863512-13-4
M. Wt: 416.55
InChI Key: LCDCAPUWFAFTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring .

Scientific Research Applications

However, to provide valuable insights relevant to your request, we can explore the significance and applications of similar compounds within the broader context of chemical research, especially focusing on the thiazole derivatives and sulfonamide groups, which are closely related to the chemical structure of the query compound. Thiazole derivatives and sulfonamides are known for their wide range of applications in medicinal chemistry and materials science.

Thiazole Derivatives in Medicinal Chemistry

Thiazole, a heterocyclic compound comprising both sulfur and nitrogen within its ring structure, serves as a core structure for numerous bioactive compounds. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory properties. The versatility of thiazole chemistry allows for the synthesis of compounds with targeted biological activities, making it a cornerstone in the development of new therapeutic agents (Sharma et al., 2019).

Mechanism of Action

Mode of Action

The interaction of our compound with its targets likely involves non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions influence the compound’s biological effects . By binding to specific sites on proteins or enzymes, it can modulate their activity, leading to downstream changes in cellular processes.

Biochemical Pathways

While specific pathways affected by this compound are not well-documented, we can speculate based on its structural features. Thiazoles often participate in redox reactions, enzyme inhibition, and signal transduction pathways. For instance, they may interfere with metabolic pathways, cell signaling, or DNA replication

Action Environment

Environmental factors significantly impact drug efficacy and stability. Factors like pH, temperature, and light exposure affect its chemical stability. Additionally, interactions with other drugs or food components can alter its effects.

Safety and Hazards

The safety and hazards of thiazole derivatives can vary greatly depending on the specific compound. For example, some thiazole derivatives are used as drugs and have been evaluated for their safety in humans .

Future Directions

The future directions of research on thiazole derivatives could include the synthesis of new compounds with different substituents on the thiazole ring, and the evaluation of their biological activities .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-14-11-16(3)20(12-15(14)2)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDCAPUWFAFTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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